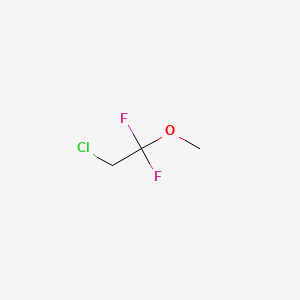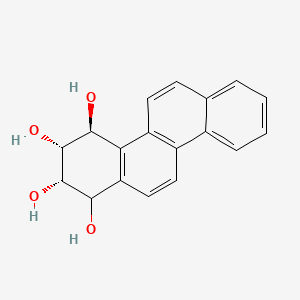
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry. This compound belongs to the class of tetrahydrochrysenes, which are known for their intricate molecular structures and potential biological activities. The compound’s structure includes four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxy compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the regio- and stereo-selective hydroxylation of a precursor molecule. For instance, the hydroxylation of l-isoleucine by dioxygenase enzymes can be used to introduce the necessary hydroxyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce the desired compound through fermentation processes . This method leverages the natural biosynthetic pathways of the microorganisms, optimized for higher yields and purity.
化学反応の分析
Types of Reactions
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrahydrochrysene-1,2,3,4-tetraone, while reduction could produce a fully saturated hydrocarbon derivative.
科学的研究の応用
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a model compound for studying stereoselective reactions and complex organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes due to its polyhydroxy nature.
作用機序
The mechanism of action of (2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
類似化合物との比較
Similar Compounds
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol: Another polyhydroxy compound with a similar tetrahydro structure.
(2S,3R,4S)-4-Hydroxyisoleucine: A compound with similar stereochemistry and hydroxylation pattern.
Uniqueness
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the tetrahydrochrysene backbone. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H16O4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
(2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15?,16-,17-,18+/m0/s1 |
InChIキー |
ZCFVVVKVNJPHDJ-XFYFCPPXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H](C4O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
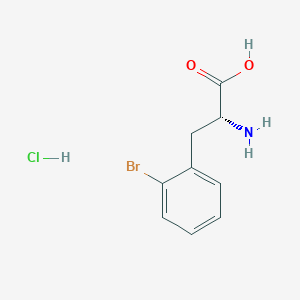

amine](/img/structure/B11755626.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
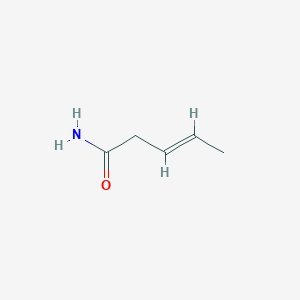
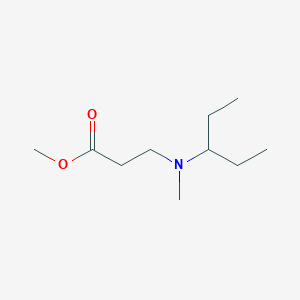
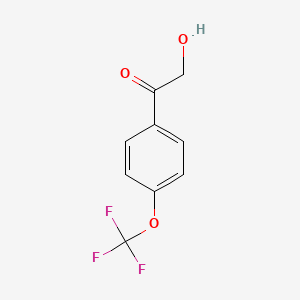

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
